1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride CAS 1864064-92-5
1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride CAS 1864064-92-5
An In-Depth Technical Guide to 1-(2,6-Difluorophenyl)hexan-1-amine Hydrochloride: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Foreword: The landscape of pharmaceutical research is one of constant evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this landscape, fluorinated organic compounds have garnered significant attention for their potential to modulate key drug properties such as metabolic stability and target binding affinity.[1] This guide provides a comprehensive technical overview of 1-(2,6-difluorophenyl)hexan-1-amine hydrochloride (CAS 1864064-92-5), a compound of interest for researchers and drug development professionals. While direct literature on this specific molecule is nascent, this document synthesizes established principles of organic chemistry and medicinal chemistry to present a robust guide to its synthesis, characterization, and potential applications, drawing parallels from closely related analogues.
Molecular Overview and Significance
1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride is a primary amine salt characterized by a hexyl chain and a 2,6-difluorophenyl group attached to the alpha-carbon. The hydrochloride salt form is typical for amine-containing compounds, enhancing their stability and aqueous solubility.
The 2,6-difluoro substitution on the phenyl ring is a key structural feature. This substitution pattern is of particular interest in medicinal chemistry as it can influence the molecule's conformation and its interactions with biological targets.[2] Furthermore, the presence of fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[1][2]
Chemical and Physical Properties (Predicted)
While experimental data for this specific compound is not widely available, we can predict its general properties based on its structure and data from analogous aryl amines.[3][4]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₈ClF₂N | Based on structural components. |
| Molecular Weight | 265.73 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for primary amine hydrochlorides. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form increases polarity and aqueous solubility.[3] |
| Basicity (pKa) | Predicted to be a weak base. | The electron-withdrawing nature of the 2,6-difluorophenyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to a simple alkylamine.[3] |
Synthesis and Purification
The most logical and widely applicable method for the synthesis of 1-(2,6-difluorophenyl)hexan-1-amine is through reductive amination .[5][6] This versatile reaction combines a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target amine.[5]
Proposed Synthetic Pathway: Reductive Amination
This synthesis can be conceptualized as a two-step, one-pot reaction starting from 2,6-difluorobenzaldehyde and a suitable organometallic reagent to form the corresponding ketone, followed by reductive amination.
Diagram: Proposed Synthesis of 1-(2,6-Difluorophenyl)hexan-1-amine Hydrochloride
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2,6-Difluorobenzaldehyde
-
Pentylmagnesium bromide (1 M in diethyl ether)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Ammonia (7 N in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas and Palladium on carbon (Pd-C)
-
Hydrochloric acid (2 M in diethyl ether)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 1-(2,6-Difluorophenyl)hexan-1-one:
-
To a solution of 2,6-difluorobenzaldehyde in anhydrous diethyl ether at 0 °C, add pentylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 1-(2,6-difluorophenyl)hexan-1-ol.
-
Dissolve the crude alcohol in DCM and add PCC or Dess-Martin periodinane.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and concentrate in vacuo to obtain 1-(2,6-difluorophenyl)hexan-1-one.
-
-
Reductive Amination:
-
Dissolve 1-(2,6-difluorophenyl)hexan-1-one in methanol.
-
Add a solution of ammonia in methanol.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium cyanoborohydride portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Purify the crude amine by column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified amine in anhydrous diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,6-difluorophenyl)hexan-1-amine hydrochloride as a solid.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the protons of the hexyl chain. The hydrochloride salt may cause broadening of the N-H proton signals.[7][8]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to fluorine will exhibit C-F coupling.[9]
-
¹⁹F NMR: The fluorine NMR spectrum should show a single resonance for the two equivalent fluorine atoms on the phenyl ring.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.[10] Derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection if the compound lacks a strong chromophore.[11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Potential Applications and Future Directions
The 2,6-difluorophenyl motif is present in a number of biologically active molecules, suggesting potential therapeutic applications for 1-(2,6-difluorophenyl)hexan-1-amine hydrochloride.[12][13][14]
Medicinal Chemistry and Drug Discovery
-
Scaffold for Novel Therapeutics: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential activity as enzyme inhibitors, receptor modulators, or ion channel blockers. The primary amine provides a convenient handle for further functionalization.
-
Investigating Structure-Activity Relationships (SAR): By synthesizing and testing a series of analogs with varying alkyl chain lengths and substitutions on the phenyl ring, researchers can elucidate the structural requirements for a desired biological activity.
Agrochemical Research
Similar to pharmaceuticals, the introduction of fluorine atoms can enhance the efficacy and stability of agrochemicals. This compound could be explored as a precursor for novel herbicides, fungicides, or insecticides.
Diagram: Potential Research Workflow
Caption: A logical progression for investigating the compound's potential.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route via reductive amination offers a practical and efficient method for its preparation, enabling further investigation into its biological properties. As research in fluorinated pharmaceuticals continues to expand, compounds such as this will likely play an increasingly important role in the discovery and development of next-generation therapeutics.
References
- Roe, A. M., Burton, R. A., Willey, G. L., Baines, M. W., & Rasmussen, A. C. (n.d.). The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. Journal of Medicinal Chemistry.
- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 3(9), 147-156.
- (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed.
- (n.d.). The synthesis and activity of some 2,6-difluorophenyl-substituted compounds | Journal of Medicinal Chemistry.
- (n.d.). Aryl amines. CUTM Courseware.
- (n.d.). Amines and Aryl Amines | PDF | Amine | Pyridine. Scribd.
- Lawrence, S. A. (2004).
- (n.d.). Reactions of Arylamines | Organic Chemistry Class Notes. Fiveable.
- (n.d.).
- (n.d.). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
- (2005).
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- (2023). Direct reductive amination of ketones with amines by reductive aminases.
- (n.d.). 24.
- (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed.
- (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
- (n.d.).
- (2023). The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis: An Overview of Potential. Benchchem.
- (n.d.).
- (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
- (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PubMed Central.
- (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- (n.d.). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. scribd.com [scribd.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
